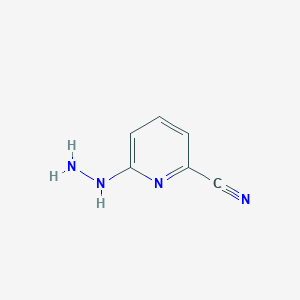

2-Hydrazino-6-cyanopyridine

Description

Properties

IUPAC Name |

6-hydrazinylpyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-4-5-2-1-3-6(9-5)10-8/h1-3H,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSKYGAHGCASBGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)NN)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1339085-85-6 | |

| Record name | 6-hydrazinylpyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Hydrazino 6 Cyanopyridine and Analogues

Hydrazination Approaches for Pyridine (B92270) Rings

The introduction of a hydrazino group onto a pyridine ring is a key step in the synthesis of 2-hydrazino-6-cyanopyridine. This transformation is typically achieved through nucleophilic substitution or reduction of suitable precursors.

Reaction of Halopyridines with Hydrazine (B178648) Hydrate (B1144303)

A primary and widely used method for introducing a hydrazino group is the direct nucleophilic substitution of a halogen atom on the pyridine ring with hydrazine hydrate. scispace.comconsensus.appresearchgate.net The reactivity of the halogen atom is crucial, with halogens at the 2- and 4-positions of the pyridine ring being particularly susceptible to nucleophilic attack. For the synthesis of this compound, the precursor of choice is often a 2-halo-6-cyanopyridine, such as 2-chloro-6-cyanopyridine.

The reaction involves heating the halopyridine with an excess of hydrazine hydrate, often in a suitable solvent like ethanol (B145695) or methanol (B129727), to facilitate a homogeneous reaction mixture. sciencepub.netpsu.edu The reaction conditions, including temperature and duration, can be optimized to maximize the yield and minimize the formation of byproducts. google.com For instance, refluxing 2-chloro-3-cyanopyridines with hydrazine hydrate has been shown to effectively produce the corresponding hydrazinopyridines. scispace.comconsensus.app Similarly, 2,6-dichloropyridine (B45657) can be reacted with hydrazine hydrate in methanol, although this may require extended reaction times, including several days of stirring at room temperature followed by a prolonged period of reflux to achieve the desired substitution.

The general procedure involves dissolving the 2-halopyridine in a solvent, adding hydrazine hydrate, and heating the mixture until the starting material is consumed, which can be monitored by techniques like thin-layer chromatography (TLC). psu.edu Upon completion, the product is typically isolated by reducing the volume of the reaction mixture and allowing the product to crystallize, followed by purification through recrystallization. psu.edu

Table 1: Representative Conditions for Hydrazination of Halopyridines

| Starting Material | Reagent | Solvent | Temperature | Time | Product |

| 2-Chloro-3-cyanopyridines | Hydrazine Hydrate | Ethanol | Reflux | 6 h | Hydrazinopyridines |

| 2,6-Dichloropyridine | Hydrazine Hydrate | Methanol | Room Temp -> Reflux | 3 days -> 10 days | 2-Chloro-6-hydrazinopyridine |

| 2-Chloropyridine | Hydrazine Hydrate | Ethanol | Reflux (80-90°C) | Varies (TLC monitored) | 2-Hydrazinopyridine (B147025) |

Reduction of Nitro- or Azido-Pyridine Precursors to Hydrazino Derivatives

An alternative strategy for the synthesis of hydrazino derivatives involves the reduction of other nitrogen-containing functional groups, such as nitro or azido (B1232118) groups. While direct hydrazination of halopyridines is common, these reductive methods provide alternative pathways, especially when the corresponding nitro or azido precursors are more readily accessible.

The conversion of a 2-azidopyridine (B1249355) to a 2-hydrazinopyridine can be accomplished through reduction. 2-Azidopyridines can be prepared from 2-chloropyridines by reaction with sodium azide (B81097). scispace.comresearchgate.net The subsequent reduction of the azido group to a hydrazino group would typically involve standard reducing agents, although specific conditions for this transformation in the context of cyanopyridines require careful selection to avoid reduction of the cyano group.

Cyano Group Introduction and Modification

The cyano group is a versatile functional group in organic synthesis and its introduction onto the pyridine ring is a critical aspect of preparing the target compound.

Preparation of Cyanopyridines as Synthetic Intermediates

The synthesis of this compound necessitates a cyanopyridine precursor, typically a 2-halo-6-cyanopyridine. There are several established methods for the preparation of cyanopyridines. thieme-connect.de

One of the most common laboratory-scale methods is the nucleophilic substitution of a halogen on the pyridine ring with a cyanide salt, a reaction known as cyanation. google.comepo.org This is often carried out using reagents like cuprous cyanide or potassium cyanide. For example, 2-bromo or 2-fluoropyridine (B1216828) derivatives can be converted to their corresponding 2-cyano analogues. google.com The reaction often requires a polar solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and elevated temperatures. google.comepo.org The use of a phase-transfer catalyst, like tetrabutylammonium (B224687) bromide, can facilitate the reaction between a solid cyanide salt and the halo-pyridine in a non-aqueous solvent. google.comepo.org

Another approach involves the activation of the pyridine ring, for instance, by forming a pyridine-N-oxide. researchgate.net The N-oxide can then react with a cyanide source in the presence of an activating agent like an acylating or alkylating agent to introduce the cyano group at the 2- or 4-position. thieme-connect.de More direct methods involve the in-situ activation of the pyridine ring followed by cyanation. For instance, treating a pyridine with nitric acid and trifluoroacetic anhydride, followed by the addition of aqueous potassium cyanide, can yield 2-cyanopyridines. thieme-connect.deresearchgate.net

Industrially, cyanopyridines are often produced via the ammoxidation of picolines (methylpyridines). thieme-connect.debeilstein-journals.org However, for substituted pyridines, this method may lack regioselectivity. thieme-connect.de

Table 2: Common Methods for Cyanopyridine Synthesis

| Method | Reagents | Key Features |

| Nucleophilic Substitution | Halopyridine, Cyanide Salt (e.g., CuCN, KCN) | Common for lab synthesis; often requires polar solvents and heat. google.comepo.org |

| N-Oxide Activation | Pyridine-N-Oxide, Cyanide Source, Activating Agent | Activates the ring for nucleophilic attack at positions 2 and 4. thieme-connect.deresearchgate.net |

| Direct Cyanation | Pyridine, Nitric Acid, Trifluoroacetic Anhydride, KCN | One-pot procedure avoiding isolation of intermediates. thieme-connect.deresearchgate.net |

| Ammoxidation | Picoline, Ammonia, Oxygen, Catalyst | Industrial scale, high temperature gas-phase reaction. thieme-connect.debeilstein-journals.org |

Functional Group Interconversion Strategies

The cyano group can also be formed through the interconversion of other functional groups. These methods provide alternative synthetic routes when the direct introduction of a cyano group is not feasible or efficient.

One such strategy is the dehydration of a primary amide. A pyridine-2-carboxamide can be treated with a dehydrating agent to yield the corresponding 2-cyanopyridine (B140075). Another common method is the dehydration of a pyridine-2-aldoxime. thieme-connect.de These functional group interconversions are valuable tools in the synthetic chemist's arsenal (B13267) for accessing cyanopyridines.

Integrated Synthetic Protocols for the Compound

The synthesis of this compound is a multi-step process that integrates the methodologies for introducing both the cyano and hydrazino groups. A logical and common synthetic route would start with a readily available dihalopyridine, such as 2,6-dichloropyridine.

A plausible integrated protocol would be:

Selective Cyanation: The first step would involve the selective substitution of one of the chloro groups in 2,6-dichloropyridine with a cyano group. This can be achieved by carefully controlling the reaction conditions (e.g., stoichiometry of the cyanide reagent, temperature) to favor monosubstitution, yielding 2-chloro-6-cyanopyridine.

Hydrazination: The resulting 2-chloro-6-cyanopyridine would then be subjected to hydrazination. This step involves reacting the intermediate with hydrazine hydrate, typically in a solvent like ethanol, under reflux. sciencepub.net The remaining chloro group at the 2-position is more activated towards nucleophilic substitution by the electron-withdrawing cyano group at the 6-position, facilitating the reaction with hydrazine to form the final product, this compound.

This sequential approach allows for the controlled and regioselective introduction of the two required functional groups, leading to the desired product.

One-Pot and Multicomponent Reactions

One-pot multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical strategy for the synthesis of complex molecules, including highly substituted pyridine derivatives. preprints.orgrsc.org These reactions involve the combination of three or more starting materials in a single flask to form a final product that incorporates portions of all reactants, thereby minimizing sequential steps, purifications, and waste generation. preprints.orgrsc.orgut.ac.ir

The synthesis of 2-amino-3-cyanopyridine (B104079) derivatives, which are structurally related to this compound, is frequently achieved through one-pot, four-component reactions. A common approach involves the condensation of aldehydes, malononitrile (B47326), a ketone (such as acetophenone (B1666503) or cyclohexanone), and ammonium (B1175870) acetate. nih.govresearchgate.net Various catalysts can be employed to facilitate this transformation, including L-proline and nanostructured diphosphates. researchgate.net The use of ultrasound irradiation has also been shown to promote these reactions, often leading to excellent yields in short reaction times. nih.gov

A notable variation for generating pyridine analogues containing a pyrazole (B372694) ring involves the use of hydrazine hydrate as a key reactant. For instance, dihydropyrano(2,3-c)pyrazole derivatives can be synthesized via a one-pot reaction of aryl aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate. ut.ac.ir Similarly, tetrahydrodipyrazolo pyridines have been prepared through a tetra-component reaction of aromatic aldehydes, ethyl acetoacetate, hydrazine hydrate, and ammonium acetate, facilitated by a magnetic nanocatalyst. rsc.org The mechanism for these pyridine syntheses often involves initial Knoevenagel condensation or Michael addition involving malononitrile, followed by cyclization and aromatization steps. nih.govajol.info

The versatility of MCRs allows for the creation of a diverse library of substituted pyridines by systematically varying the starting components. thieme-connect.com

Table 1: Examples of One-Pot and Multicomponent Reactions for Pyridine Analogues

| Product Type | Reactants | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-Amino-3-cyanopyridine derivatives | Aldehydes, malononitrile, ketones, ammonium acetate | Nanostructured Na2CaP2O7, 80 °C | Good to excellent | researchgate.net |

| 2-Amino-3-cyanopyridin derivatives | Aldehydes, malononitrile, cyclic ketones, ammonium acetate | Nanohybrids, ultrasound irradiation | 79–95% | nih.gov |

| 4-Alkyl(aryl)-6-aryl-3-cyano-2(1H)-pyridinones | 3,4-Dimethoxyacetophenone, malononitrile or ethyl cyanoacetate, aldehyde, ammonium acetate | K2CO3, reflux | Good | ajol.info |

| Dihydropyrano(2,3-c)pyrazole derivatives | Aryl aldehydes, malononitrile, ethyl acetoacetate, hydrazine hydrate | Preheated fly-ash, water, 70-80 °C | up to 95% | ut.ac.ir |

| Tetrahydrodipyrazolo pyridine derivatives | Aromatic aldehydes, ethyl acetoacetate, hydrazine hydrate, ammonium acetate | Fe3O4@KCC-1-npr-NH2, ethanol, reflux | Excellent | rsc.org |

Catalytic Methodologies in Pyridine Hydrazination

Direct introduction of a hydrazine group onto a pyridine ring represents a key synthetic step for obtaining compounds like this compound. Catalytic amination reactions provide a powerful and direct route for this transformation.

A significant development in this area is the palladium-catalyzed amination using protected hydrazine derivatives. nih.gov This method allows for the one-step synthesis of protected pyridylhydrazines from various 2-substituted pyridines. The reaction is effective with 2-pyridyl chlorides, bromides, and triflates as the electrophilic partners. Di-tert-butyl hydrazodiformate serves as an excellent hydrazine source, and the resulting protected product can be deprotected under mild conditions. nih.gov Chelating phosphine (B1218219) ligands are crucial for the success of this palladium-catalyzed cross-coupling reaction. nih.gov This catalytic approach offers a direct pathway to bifunctional hydrazinopyridine structures. nih.gov

Beyond palladium catalysis, other catalytic systems have been developed for functionalizing pyridines, although not always for direct hydrazination. Nanocatalysts, such as those based on hydrotalcite-lanthanum, have been used to catalyze the one-pot synthesis of substituted pyridines with high efficiency and recyclability. tandfonline.com Magnetic nanocatalysts also feature prominently due to their ease of separation and reuse. rsc.org Furthermore, electrochemical methods have been employed for the reduction of cyanopyridines, which can be a step in a multi-stage synthesis. For instance, the electrochemical reduction of 2- and 3-cyanopyridines is enhanced by the presence of an iron salt as a catalyst. google.com While not direct hydrazination, these catalytic methods highlight the broad toolkit available for synthesizing complex pyridine derivatives that could serve as precursors to this compound.

Table 2: Catalytic Methodologies in Pyridine Functionalization

| Reaction Type | Substrate | Reagent/Catalyst | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Catalytic Amination | 2-Pyridyl chlorides, bromides, or triflates | Di-tert-butyl hydrazodiformate / Palladium with chelating phosphine ligands | Protected 2-hydrazinopyridine derivatives | One-step synthesis, mild deprotection | nih.gov |

| Multicomponent Condensation | Benzaldehyde (B42025), malononitrile, thiophenol | Hydrotalcite-lanthanum (HT-La) nanocatalyst | 2-Amino-3,5-dicyano-6-sulfanyl pyridine derivatives | Recyclable catalyst, excellent yields | tandfonline.com |

| Electrochemical Reduction | 2- or 3-Cyanopyridine | Iron salt / Lead dioxide cathode | Pyridinemethanamine | High yield and current efficiency | google.com |

Chemical Reactivity and Transformation Pathways of 2 Hydrazino 6 Cyanopyridine

Reactions Involving the Hydrazino Moiety

The hydrazino group (-NHNH₂) is a potent nucleophile and is central to many of the characteristic reactions of 2-hydrazino-6-cyanopyridine. Its reactivity is primarily exploited in condensation, substitution, and reductive transformations.

Condensation Reactions with Carbonyl Compounds

One of the most fundamental reactions of hydrazines is their condensation with carbonyl compounds such as aldehydes and ketones. researchgate.net This reaction is typically straightforward and high-yielding, often catalyzed by a small amount of acid. researchgate.net

This compound readily reacts with a variety of aldehydes and ketones to form the corresponding hydrazones. This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine (B178648) group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. These reactions are foundational in building more complex molecular architectures. For instance, the reaction of substituted hydrazino-s-triazines with various benzaldehyde (B42025) derivatives produces a series of hydrazone compounds. nih.gov Similarly, hydrazones can be synthesized from 2,6-bis-hydrazinopyridine, a closely related compound, by reacting it with ketones. researchgate.net

If an excess of the carbonyl compound is used, or under specific reaction conditions, azines can be formed. However, the formation of hydrazones is the more common and controlled outcome.

Table 1: Examples of Hydrazone Formation from Hydrazine Derivatives This table is illustrative of the general reaction type.

| Hydrazine Reactant | Carbonyl Reactant | Product Type | Reference |

|---|---|---|---|

| 6-hydrazino-2,4-disubstituted-s-triazine | p-substituted benzaldehydes | s-triazine hydrazone | nih.gov |

| 2,6-bis-hydrazinopyridine | Ketones | Pyridine (B92270) bis(hydrazone) | researchgate.net |

| Isatin | 2-thiophenecarboxylic acid hydrazide | Isatin-hydrazone | researchgate.net |

The hydrazino group's ability to react with compounds containing multiple carbonyl groups, such as 1,2- or 1,3-dicarbonyl compounds, leads to the formation of heterocyclic rings through cyclocondensation reactions. When this compound reacts with diketones, it can lead to the synthesis of fused heterocyclic systems. For example, the reaction of hydrazine derivatives with 5-acyl-1,2,4-triazines, which contain a keto group, can initiate a ring-closure reaction to form fused pyrazolo[4,3-e] Current time information in Bangalore, IN.nih.govpsu.edutriazine structures. researchgate.net The process begins with the formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization and subsequent oxidation to yield the stable aromatic bicyclic system. researchgate.net This strategy represents a powerful method for constructing complex nitrogen-rich heterocyclic scaffolds from readily available starting materials. researchgate.net

Nucleophilic Displacement and Substitution Reactions

The hydrazino group can be introduced onto a pyridine ring via nucleophilic substitution. The synthesis of the related compound 2-hydrazino-6-chloropyridine is achieved by reacting 2,6-dichloropyridine (B45657) with hydrazine hydrate (B1144303), where one of the chlorine atoms is displaced by the hydrazine nucleophile. psu.edu This reaction is generally efficient and proceeds under mild conditions. psu.edu

Once incorporated, the hydrazino group itself can participate in further substitution reactions. For example, it can be acylated by reacting with acid chlorides or anhydrides to form hydrazides.

Reductive Transformations to Aminopyridines

The hydrazino group can be reductively cleaved to form an amino group. This transformation is a valuable synthetic route for preparing aminopyridines. For the analogous compound 2-hydrazino-6-chloropyridine, this reduction has been successfully achieved using several methods. psu.edu One effective method involves catalytic hydrogenation using Raney Nickel (Ra/Ni) as the catalyst and hydrazine itself as the hydrogen source. psu.edu

An alternative, albeit more laborious, two-step method involves the conversion of the hydrazino group to an azide (B81097) group (-N₃) by treatment with sodium nitrite (B80452) in an acidic medium. The resulting azide intermediate can then be reduced to the corresponding aminopyridine using a reducing agent like sodium borohydride. psu.edu

Table 2: Methods for Reduction of Hydrazinopyridine to Aminopyridine Based on transformations of 2-hydrazino-6-chloropyridine.

| Method | Reagents | Product | Key Features | Reference |

|---|---|---|---|---|

| Catalytic Transfer Hydrogenation | Hydrazine, Raney Nickel (Ra/Ni) | 2-Amino-6-chloropyridine | High yield, direct conversion | psu.edu |

Reactions Involving the Nitrile (Cyano) Moiety

The nitrile group (-C≡N) on the pyridine ring is a versatile functional group that can undergo a range of transformations, primarily through nucleophilic addition to the electrophilic carbon atom. chemistrysteps.comlibretexts.org

The most common reactions of the nitrile group include hydrolysis, reduction, and addition of organometallic reagents.

Hydrolysis : Under acidic or basic aqueous conditions, the nitrile group can be hydrolyzed. libretexts.orgwikipedia.org The reaction typically proceeds through an amide intermediate (2-hydrazino-6-carbamoylpyridine), which can sometimes be isolated. libretexts.org With prolonged reaction times or harsher conditions, the hydrolysis continues to yield the corresponding carboxylic acid (6-hydrazinopyridine-2-carboxylic acid). wikipedia.org

Reduction : The nitrile group can be reduced to a primary amine (-CH₂NH₂). A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation. chemistrysteps.comyoutube.com This reaction converts the this compound into (6-hydrazinopyridin-2-yl)methanamine.

Reaction with Grignard Reagents : Nitriles react with organometallic reagents like Grignard reagents (R-MgX) to form ketones after acidic workup. chemistrysteps.comlibretexts.org The reaction involves the nucleophilic addition of the Grignard reagent's alkyl or aryl group to the nitrile carbon, forming an imine intermediate. Subsequent hydrolysis of the imine yields a ketone. youtube.com This allows for the introduction of a new carbon-carbon bond and the formation of a keto group adjacent to the pyridine ring.

Table 3: General Reactivity of the Nitrile Functional Group

| Reaction Type | Reagents | Intermediate Product | Final Product | Reference |

|---|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, H₂O | Amide | Carboxylic Acid | chemistrysteps.com, wikipedia.org |

Nucleophilic Addition to the Cyano Group

The cyano group in this compound is susceptible to nucleophilic attack, a reaction pathway that is fundamental to many of its subsequent transformations.

The reaction of a cyano group-containing heterocyclic compound, such as this compound, with a hydrazine compound can lead to the formation of an amidrazone. google.com This reaction typically involves the nucleophilic addition of the hydrazine to the carbon atom of the cyano group. The process can be carried out in a water solvent and at temperatures ranging from 0 to 120°C. google.com The resulting amidrazone is a versatile intermediate that can be used in the synthesis of various heterocyclic systems, including 1,2,4-triazines. google.com

A general process for producing a 2-pyridylpyridine derivative involves the formation of an amidrazone from a cyano group-containing heterocyclic compound, which is then converted to a 1,2,4-triazine (B1199460) compound. This triazine compound subsequently reacts to form the final 2-pyridylpyridine derivative. google.com

The strategic positioning of the hydrazino and cyano groups in this compound facilitates intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems such as pyrazolopyridines. These reactions often proceed via the initial formation of an intermediate which then undergoes cyclization.

For instance, the synthesis of tetrahydrodipyrazolopyridines can be achieved through a pseudo-six-component synthesis involving the condensation reaction of an aryl aldehyde, hydrazine hydrate, ethyl acetoacetate, and urea. chemmethod.com In this complex reaction, a pyrazolone (B3327878) intermediate is formed, which then reacts further to build the fused heterocyclic core. chemmethod.com

Reactivity in Bioconjugation Chemistries

The reactivity of the 2-cyanopyridine (B140075) moiety is of significant interest in the field of bioconjugation. Specifically, 2-cyanopyridine derivatives have been shown to react efficiently with N-terminal cysteine residues in peptides under mild, aqueous conditions. nih.govrsc.orgresearchgate.net This reactivity is enhanced by the presence of electron-withdrawing groups on the pyridine ring. nih.govrsc.orgresearchgate.net

The reaction proceeds through a nucleophilic addition of the thiol group of cysteine to the cyano group, forming a thioimidate intermediate. This is followed by an intramolecular nucleophilic attack of the amide nitrogen, leading to the formation of a thiazoline (B8809763) ring. nih.gov This chemistry has been explored for the selective chemical modification of bioactive peptides and has also been implicated in the mechanism of action and side effects of certain drugs containing a 2-cyanopyridine moiety, such as apalutamide. nih.gov The reaction can also lead to peptide bond cleavage under certain conditions. nih.govrsc.orgresearchgate.net

The formation of stable linkages such as hydrazones and oximes through the condensation of hydrazines or alkoxyamines with aldehydes and ketones is a well-established strategy in bioconjugation. nih.gov Hydrazine nucleophiles can react with protein-intein thioesters to append functional groups to the C-terminus of a protein without leaving a residual reactive group. nih.gov

| Reactant | Product | Reaction Type |

| This compound and Hydrazine | Amidrazone | Nucleophilic Addition |

| 2-Cyanopyridine derivative and N-terminal Cysteine | Thiazoline ring | Bioconjugation |

Participation in Multicomponent Reactions

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step. This compound and related structures containing hydrazine and cyano functionalities are valuable building blocks in MCRs for the synthesis of diverse heterocyclic scaffolds, particularly pyrazole (B372694) derivatives. beilstein-journals.orgmdpi.com

For example, a four-component reaction of (hetaryl)aldehydes, malononitrile (B47326), ethyl acetoacetate, and hydrazine hydrate can yield 1,4-dihydropyrano[2,3-c]pyrazoles. mdpi.com Similarly, ultrasound-assisted synthesis has been employed for the four-component reaction of aromatic aldehydes, malononitrile, ethyl 3-oxo-3-phenylpropanoate, and hydrazine hydrate to produce pyrano[2,3-c]pyrazoles. mdpi.com The versatility of these reactions allows for the generation of libraries of structurally diverse compounds with potential biological activities. mdpi.comresearchgate.net

Synergistic Reactivity Between Hydrazino and Cyano Functions

The proximate placement of the hydrazino and cyano groups on the pyridine ring in this compound gives rise to synergistic reactivity, enabling unique transformation pathways that are not readily accessible with monofunctionalized pyridines.

Intramolecular Cyclization Pathways

The inherent reactivity of the hydrazino and cyano groups facilitates intramolecular cyclization, a key step in the synthesis of various fused heterocyclic systems. This process involves the nucleophilic hydrazino group attacking the electrophilic cyano carbon, often after an initial reaction with another reagent.

While direct intramolecular cyclization of this compound itself is a plausible pathway, the literature more frequently describes its participation in condensation reactions with other molecules, where the subsequent intramolecular cyclization of the resulting intermediate is a crucial step. For instance, the reaction with dicarbonyl compounds can lead to the formation of pyridopyrazines or related fused systems. The initial condensation forms a hydrazone, which then undergoes intramolecular cyclization via the attack of an enolate or a similar nucleophilic center onto the cyano group.

Advanced Spectroscopic and Structural Characterization of 2 Hydrazino 6 Cyanopyridine

X-ray Diffraction Studies

X-ray diffraction (XRD) stands as a definitive method for determining the three-dimensional atomic arrangement within a crystalline solid, providing precise information on bond lengths, bond angles, and crystal packing. lcc-toulouse.frwalisongo.ac.id

Crystal Structure Determination and Analysis

While a dedicated single-crystal X-ray diffraction study for the title compound, 2-Hydrazino-6-cyanopyridine, is not extensively detailed in the surveyed literature, significant insights can be drawn from the analysis of closely related pyridine (B92270) derivatives. For instance, the crystal structure of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile reveals key structural features that are likely shared with this compound. researchgate.net In such structures, the pyridine ring typically maintains its planarity. The hydrazino and cyano substituents lie nearly coplanar with the aromatic ring, although slight deviations can occur.

The bond lengths within the arylhydrazone fragment of similar molecules have been determined with high precision. For example, the C=N bond length is found to be approximately 1.289 Å, confirming the hydrazone form, while the N-N single bond length is about 1.323 Å. mdpi.com The C-C bond connecting the cyano group to the pyridine ring in cyanopyridine derivatives is typically observed in the range of 1.422 to 1.439 Å. scirp.orgresearchgate.net These values provide a reliable model for the expected molecular geometry of this compound.

Table 1: Expected Crystallographic Parameters for this compound based on Analogs

| Parameter | Expected Value/System | Source Analog |

|---|---|---|

| Crystal System | Monoclinic / Triclinic | biointerfaceresearch.commdpi.com |

| Space Group | P-1 or P21/n | biointerfaceresearch.commdpi.comstrath.ac.uk |

| C-C≡N Bond Length | ~1.42-1.44 Å | scirp.orgresearchgate.net |

| C≡N Bond Length | ~1.14 Å | scirp.org |

Analysis of Hydrogen Bonding Networks and Supramolecular Organization

The supramolecular architecture of hydrazinopyridine derivatives in the solid state is predominantly directed by hydrogen bonding. strath.ac.ukyasara.org The hydrazino group (-NH-NH2) provides multiple hydrogen bond donors, while the pyridine ring's nitrogen atom and the cyano group's nitrogen atom act as potential acceptors.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule, offering a fingerprint that is highly specific to its structure and bonding.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. Analysis of related compounds allows for a confident assignment of these characteristic vibrations. researchgate.netuobaghdad.edu.iq The hydrazino group gives rise to distinct N-H stretching vibrations. The cyano group (C≡N) presents a sharp and intense absorption band, which is a hallmark of nitriles. The vibrations of the pyridine ring also appear in the fingerprint region of the spectrum.

IR spectra of analogous 2-oxo-pyridine-3,5-dicarbonitriles show characteristic bands for amino (NH2), cyano (C≡N), and carbonyl (C=O) groups around 3250 cm⁻¹, 2210 cm⁻¹, and 1656 cm⁻¹, respectively. nih.gov The synthesis of 3,6-di(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine from 2-cyanopyridine (B140075) and hydrazine (B178648) yields a product with FT-IR bands in the range of 3336-3298 cm⁻¹ attributed to N-H stretching. rsc.org

Table 2: Predicted FT-IR Characteristic Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| ν(N-H) | Hydrazino (-NH2) | ~3300 - 3450 | Medium-Strong |

| ν(N-H) | Hydrazino (-NH-) | ~3200 - 3350 | Medium |

| ν(C-H) | Aromatic Ring | ~3000 - 3100 | Medium-Weak |

| ν(C≡N) | Cyano | ~2210 - 2230 | Strong, Sharp |

| δ(N-H) | Hydrazino | ~1600 - 1650 | Medium |

Raman Spectroscopy (Theoretical/Experimental Considerations)

Experimental Raman spectra for this compound are not commonly reported in the literature. However, theoretical calculations, particularly using Density Functional Theory (DFT), serve as a powerful tool for predicting and interpreting Raman spectra. scirp.orgresearchgate.netmdpi.com DFT methods can calculate the vibrational frequencies and Raman intensities with a high degree of accuracy, aiding in the assignment of complex spectra. nih.gov

Raman spectroscopy is complementary to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric vibrations. Therefore, the stretching vibration of the C≡N group and the symmetric breathing modes of the pyridine ring are expected to produce strong signals in the Raman spectrum. acs.orgsigmaaldrich.cn For related molecules, theoretical Raman spectra have been successfully used to assign vibrational modes and understand the influence of substituents and intermolecular interactions on the vibrational landscape. biointerfaceresearch.comaps.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Based on data from analogous substituted pyridines, the expected chemical shifts for this compound can be predicted. researchgate.netnih.govinformahealthcare.com The aromatic protons on the pyridine ring will appear as distinct multiplets in the downfield region (typically δ 6.5-8.5 ppm). The protons of the hydrazino group (both -NH and -NH₂) would likely appear as broad signals that are exchangeable with D₂O.

In the ¹³C NMR spectrum, the carbon atoms of the pyridine ring would resonate in the aromatic region (δ 110-160 ppm). The carbon of the cyano group (C≡N) is expected to appear around δ 113-120 ppm. researchgate.net For example, in 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, the cyano carbon signal appears at 113.28 ppm, while the pyridine ring carbons appear between 109 and 156 ppm. researchgate.net Similarly, the ¹³C NMR spectrum of 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole shows pyridine carbon signals between δ 122.0 and 153.0 ppm. acs.org

Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Proton | Multiplicity | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Pyridine H (3, 5 positions) | Doublet / Multiplet | ~6.6 - 7.6 | |

| Pyridine H (4 position) | Triplet / Multiplet | ~7.4 - 7.8 | |

| Hydrazino -NH- | Singlet (broad) | Variable | D₂O exchangeable |

Table 4: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C2 (attached to -NHNH₂) | ~155 - 160 |

| C3, C4, C5 | ~110 - 140 |

| C6 (attached to -CN) | ~145 - 155 |

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR spectroscopy is a powerful tool for determining the structure of organic compounds. For this compound and its derivatives, ¹H NMR spectra provide characteristic signals for the pyridine ring protons and the hydrazino group. In a typical ¹H NMR spectrum of a related 2-hydrazinopyridine (B147025) compound recorded in CDCl₃, the protons of the pyridine ring appear as distinct multiplets, while the hydrazino protons often present as a broad singlet that can be exchanged with D₂O. chemicalbook.com The chemical shifts and coupling constants are influenced by the electronic effects of the cyano and hydrazino substituents.

For instance, in a study of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, the protons of the methyl, methoxymethyl, and hydrazino groups, as well as the pyridine ring, were assigned specific chemical shifts. researchgate.net Similarly, the ¹H NMR spectrum of 2-phenylamino-4-(4'-chlorophenylamino)-6-[4'-{1''-acetyl-5''-(2'''-methoxyphenyl)-2''-pyrazolin-3''-yl}phenylamino]-s-triazine, a complex derivative, showed characteristic signals for the aromatic protons and various substituents. rasayanjournal.co.in

The following table summarizes typical ¹H NMR data for related pyridine derivatives, illustrating the expected regions for the proton signals of this compound.

Table 1: Representative ¹H NMR Data for Substituted Pyridines

| Compound/Fragment | Proton | Chemical Shift (δ, ppm) | Multiplicity | Solvent | Reference |

|---|---|---|---|---|---|

| 2-Hydrazinopyridine | Pyridine H | 6.65-8.11 | m | CDCl₃ | chemicalbook.com |

| NH₂ | 3.8 | s | CDCl₃ | chemicalbook.com | |

| 2-Cyanopyridine | Pyridine H | 7.55-8.74 | m | CDCl₃ | chemicalbook.com |

| 2-Amino-3-cyanopyridine (B104079) derivative | NH₂ | 5.73 | s | CDCl₃ | rasayanjournal.co.in |

Carbon Nuclear Magnetic Resonance (¹³C NMR)

In the ¹³C NMR spectrum of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, signals for the pyridine ring carbons, the cyano group, and the substituent carbons were observed and assigned. researchgate.net The cyano group carbon typically appears in the region of 113-120 ppm. The carbons of the pyridine ring resonate at distinct chemical shifts, reflecting the electronic effects of the hydrazino and cyano groups. For example, the carbon attached to the hydrazino group is expected to be significantly shielded.

Table 2: Representative ¹³C NMR Data for Substituted Pyridines

| Compound/Fragment | Carbon | Chemical Shift (δ, ppm) | Solvent | Reference |

|---|---|---|---|---|

| 2-Hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile | C-2 | 155.84 | Not Specified | researchgate.net |

| C-6 | 155.67 | Not Specified | researchgate.net | |

| C-4 | 152.50 | Not Specified | researchgate.net | |

| C-5 | 147.23 | Not Specified | researchgate.net | |

| C-3 | 109.41 | Not Specified | researchgate.net | |

| C≡N | 113.28 | Not Specified | researchgate.net | |

| Cyanopyridine-based 1,3,4-oxadiazole (B1194373) derivative | Pyridine C₂ | 162.87 | CDCl₃ | nih.gov |

| Pyridine C₃ | 114.90 | CDCl₃ | nih.gov | |

| Pyridine C₄ | 157.37 | CDCl₃ | nih.gov | |

| Pyridine C₅ | 114.70 | CDCl₃ | nih.gov | |

| Pyridine C₆ | 157.97 | CDCl₃ | nih.gov |

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for the unambiguous assignment of proton and carbon signals, especially in complex molecules. While specific 2D NMR data for this compound is not extensively reported, the application of these techniques to related structures demonstrates their utility. researchgate.net

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions within a molecule. The UV-Vis spectrum of a related compound, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, exhibits three main absorption maxima around 238, 280, and 350 nm. researchgate.net The bands at approximately 238 and 280 nm are attributed to π → π* transitions within the conjugated pyridine ring system, while the band around 350 nm is likely due to an n → π* transition involving the hydrazino group. researchgate.net

Solvent Effects on Electronic Spectra

The polarity of the solvent can significantly influence the position of absorption bands (solvatochromism). For 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, a decrease in solvent polarity leads to slight bathochromic (red) shifts of the π → π* transition bands. researchgate.net Conversely, the n → π* transition of the hydrazino group shows a hypsochromic (blue) shift in protic solvents compared to aprotic solvents, which is indicative of hydrogen bonding between the solvent and the hydrazino group. researchgate.net

Table 3: Solvent Effects on UV-Vis Absorption Maxima of a Structurally Similar Pyridine Derivative

| Solvent | λmax (nm) | Reference |

|---|---|---|

| Protic Solvents | ~238, ~280, ~350 (hypsochromic shift) | researchgate.net |

pH-Dependent Spectroscopic Behavior and Protonation Constants

The UV-Vis absorption spectrum of this compound is expected to be pH-dependent due to the presence of the basic hydrazino group and the pyridine nitrogen. researchgate.netdcu.ie Protonation of these sites can alter the electronic structure of the molecule, leading to changes in the absorption spectrum. By monitoring these spectral changes as a function of pH, the protonation constants (pKa values) can be determined. For a similar pyridine derivative, changes in the UV-Vis spectrum with varying pH have been used to calculate its protonation constant. researchgate.net In acidic solutions, protonation of the pyridine nitrogen and/or the hydrazino group can lead to shifts in the absorption maxima. mdpi.comresearchgate.net

Mass Spectrometry Profiling

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. rsc.org For this compound, the molecular ion peak (M⁺) would confirm its molecular weight. The fragmentation pattern provides structural information. Common fragmentation pathways for related pyridine compounds include the loss of small molecules such as HCN, H₂O, or radicals from the substituents. researchgate.net

In the mass spectrum of a related compound, 2-hydrazinopyridine, the molecular ion is observed at m/z 109. chemicalbook.com For cyanopyridine derivatives, fragmentation often involves the loss of the cyano group or cleavage of the pyridine ring. researchgate.net The specific fragmentation pattern of this compound would be influenced by the relative stability of the resulting fragment ions. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, further confirming the elemental composition. rsc.org

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Hydrazinopyridine |

| 2-Cyanopyridine |

| 2-Hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile |

| 2-Phenylamino-4-(4'-chlorophenylamino)-6-[4'-{1''-acetyl-5''-(2'''-methoxyphenyl)-2''-pyrazolin-3''-yl}phenylamino]-s-triazine |

| 2-Amino-3-cyanopyridine |

Computational and Theoretical Investigations of 2 Hydrazino 6 Cyanopyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and properties of a compound like 2-Hydrazino-6-cyanopyridine from a theoretical standpoint. These methods use the principles of quantum mechanics to model the behavior of electrons and nuclei within a molecule.

Density Functional Theory (DFT) Optimizations

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and electronic structure of molecules. A DFT optimization for this compound would involve calculating the molecule's lowest energy structure, often referred to as its equilibrium geometry. This process determines key structural parameters. For similar pyridine (B92270) derivatives, calculations are often performed using functionals like B3LYP combined with basis sets such as 6-311G(d,p) to achieve a balance between accuracy and computational cost nih.gov. The optimization would yield precise data on bond lengths (e.g., C-C, C-N, N-N, C≡N), bond angles, and dihedral angles that define the three-dimensional shape of the molecule.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C2-N7 | Data not available | N1-C2-N7 | Data not available |

| N7-N8 | Data not available | C2-N7-N8 | Data not available |

| C6-C12 | Data not available | N1-C6-C5 | Data not available |

| C-H | Data not available | H-N8-H | Data not available |

Note: This table is illustrative. No specific published data were found for this compound.

Ab Initio Methods for Structural and Electronic Properties

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data for simplification. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) provide a hierarchy of accuracy. For a molecule like this compound, these calculations would offer a more rigorous prediction of its structural and electronic properties compared to DFT. This would include determining the molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. For the related molecule hydrazine (B178648) (N₂H₄)⁺, CCSD(T) methods have been used to calculate properties like ionization potential researchgate.net.

Prediction of Spectroscopic Parameters (IR, NMR, UV-Vis)

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. Theoretical calculations can help assign experimental peaks and understand the electronic and vibrational transitions responsible for them. For related hydrazone and pyridine compounds, DFT calculations have been successfully used to predict spectroscopic features researchgate.netnih.gov.

Infrared (IR) Spectroscopy: Calculations would determine the vibrational frequencies corresponding to the stretching and bending of bonds within this compound. This would predict the wavenumbers for key functional groups, such as the N-H stretches of the hydrazino group, the C≡N stretch of the cyano group, and the characteristic vibrations of the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical predictions of ¹H and ¹³C NMR chemical shifts would be calculated. These predictions help in the assignment of signals in experimentally obtained spectra, providing a direct link between the electronic environment of each nucleus and the molecular structure.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths. This would predict the wavelength of maximum absorption (λ_max) and correspond to the electronic transitions (e.g., n→π* or π→π*) within the molecule's chromophore, which includes the pyridine ring and cyano group.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is crucial for investigating the pathways of chemical reactions, identifying transition states, and calculating activation energies rsc.orgdiva-portal.orgmdpi.com. For this compound, this could involve studying its synthesis, decomposition, or its participation in reactions like cycloadditions or substitutions. DFT calculations would be employed to map the potential energy surface of a proposed reaction. By locating the transition state structures and calculating the energy barriers, researchers can determine the most likely reaction mechanism and predict reaction rates, providing insights that are often difficult to obtain through experiments alone nih.gov.

Conformational Analysis and Molecular Dynamics Simulations

Molecules that are not rigid can exist in multiple shapes, or conformations. Conformational analysis aims to identify the stable conformers and the energy barriers for converting between them. For this compound, this would involve studying the rotation around the C-N and N-N single bonds of the hydrazino substituent.

Molecular Dynamics (MD) simulations would provide a view of the molecule's behavior over time nih.govnih.govwvu.edu. By simulating the motion of the atoms at a given temperature, MD can explore the conformational landscape, study the flexibility of the molecule, and analyze its interactions with surrounding solvent molecules scispace.com. This provides a dynamic picture of the molecule's structure and behavior that complements the static view from geometry optimizations.

Solvent Effects Modeling (e.g., PCM, SCRF)

Chemical properties and reactions can be significantly influenced by the solvent. Computational models are used to simulate these effects. The Self-Consistent Reaction Field (SCRF) method treats the solvent as a continuous medium with a specific dielectric constant, which polarizes in response to the solute molecule ruc.dkgaussian.comq-chem.com.

The Polarizable Continuum Model (PCM) is a widely used SCRF method nih.gov. In a study of this compound, PCM would be applied to calculate the properties (optimized geometry, electronic structure, spectra) of the molecule in various solvents. This would allow for a comparison between gas-phase calculations and the more realistic solution-phase environment, providing a better understanding of how solvent polarity affects the molecule's structure and reactivity arxiv.org.

Coordination Chemistry and Supramolecular Assemblies of 2 Hydrazino 6 Cyanopyridine and Its Derivatives

Ligand Design Principles and Metal Chelation Potential

The design of ligands based on the 2-hydrazino-6-cyanopyridine scaffold is predicated on the strategic placement of its nitrogen atoms, which can act as Lewis bases to coordinate with metal ions. The interplay between the pyridine (B92270) nitrogen, the two nitrogens of the hydrazino group, and the nitrile nitrogen allows for a range of chelation behaviors, from simple monodentate coordination to the formation of stable bidentate or tridentate chelate rings.

The this compound ligand typically engages metal centers through at least two of its nitrogen atoms, leading to the formation of stable chelate rings. The most common binding modes involve the pyridine nitrogen and the terminal amino nitrogen of the hydrazino group, or the pyridine nitrogen and the imino nitrogen of the hydrazino moiety. This chelation is a recurring motif in the coordination chemistry of hydrazone-based ligands jptcp.comnih.gov.

In many instances, hydrazone ligands act as bidentate or tridentate coordinators with metal ions jptcp.comjocpr.com. For this compound, a common coordination fashion is as a bidentate N,N-donor, utilizing the pyridine nitrogen and one of the hydrazino nitrogens. This arrangement leads to the formation of a stable five-membered chelate ring, a favorable configuration in coordination chemistry.

Furthermore, depending on the reaction conditions and the nature of the metal ion, the ligand can exhibit different tautomeric forms, which in turn influences its coordination behavior. The hydrazino group can potentially lead to keto-enol tautomerism in derivative structures, which can affect which nitrogen and/or oxygen atoms are involved in coordination jocpr.com. While this compound itself does not have a keto group, its derivatives can, and this principle of tautomerism influencing coordination is a key aspect of ligand design in this family of compounds.

The cyano group at the 6-position of the pyridine ring can also participate in coordination, although this is less common, especially when the more sterically accessible and electronically favorable pyridine and hydrazino nitrogens are available. However, in the formation of polynuclear complexes or coordination polymers, the nitrile nitrogen can act as a bridging ligand, connecting two metal centers.

The formation of a five-membered chelate ring involving the pyridine nitrogen and a hydrazino nitrogen is a significant stabilizing factor in the metal complexes of this compound. The stability of these complexes can be quantified by their stability constants (also known as formation constants), which provide a measure of the strength of the metal-ligand interaction wikipedia.org.

While specific stability constants for this compound are not widely reported, data from the closely related 2-hydrazinopyridine (B147025) with iron(II) and iron(III) can provide valuable insights. For these complexes, the stability constants have been determined spectrophotometrically tandfonline.com. The formation of [Fe(hypz)₃]²⁺ and [Fe(hypz)₃]³⁺ (where hypz is hydrazinopyridine) demonstrates the ability of this ligand to form stable 1:3 metal-to-ligand complexes tandfonline.com. The reported stability constants are 2.51 x 10² L³ mol⁻³ for the Fe(II) complex and 1.94 x 10³ L³ mol⁻³ for the Fe(III) complex tandfonline.com. The higher stability of the Fe(III) complex is consistent with the general trend of increasing stability with the increasing charge of the metal ion.

The order of stability for metal complexes with ligands containing nitrogen and oxygen donor atoms often follows the Irving-Williams series (Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)) iljs.org.ng. This trend is influenced by factors such as the ionic radius and the crystal field stabilization energy of the metal ions iljs.org.ng. It is reasonable to expect that the stability of this compound complexes with these divalent metal ions would follow a similar trend.

The table below presents representative stability constants for related hydrazone and pyridine-based ligands with various metal ions, illustrating the general magnitude of these values.

| Ligand | Metal Ion | Log K | Reference |

| Hydrazinopyridine | Fe(II) | 2.40 | tandfonline.com |

| Hydrazinopyridine | Fe(III) | 3.29 | tandfonline.com |

| Isonicotinic Acid Hydrazide | Ni(II) | >2.5 | iljs.org.ng |

| Isonicotinic Acid Hydrazide | Cu(II) | >2.4 | iljs.org.ng |

| Pyrazine-2-carboxamide | Ni(II) | >2.4 | iljs.org.ng |

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives can be achieved through straightforward reaction pathways, typically involving the mixing of the ligand with a metal salt in a suitable solvent nih.gov. The choice of solvent, reaction temperature, and stoichiometry can influence the final product's structure and dimensionality.

A general synthetic procedure involves dissolving the ligand in a solvent such as ethanol (B145695) or methanol (B129727) and adding a solution of the metal salt (e.g., chlorides, nitrates, or acetates) in the same or a different miscible solvent nih.gov. The reaction mixture is often heated to reflux to ensure complete reaction, after which the complex precipitates upon cooling or evaporation of the solvent jptcp.comnih.gov.

The characterization of these newly synthesized complexes relies on a combination of analytical and spectroscopic techniques:

Elemental Analysis (CHN): Confirms the empirical formula of the complex.

Infrared (IR) Spectroscopy: Provides information about the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the pyridine ring, the N-H bonds of the hydrazino group, and the C≡N stretch of the cyano group can indicate their involvement in bonding. For instance, a shift in the ν(C=N) of a hydrazone derivative upon complexation points to the coordination of the azomethine nitrogen jptcp.comnih.gov.

UV-Visible Spectroscopy: Reveals details about the electronic transitions within the complex and can help in determining its geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR can elucidate the structure of the ligand in the complex and confirm its purity.

Magnetic Susceptibility Measurements: Determine the magnetic moment of the complex, which can help in deducing the oxidation state and spin state of the metal ion, and thus the geometry of the complex nih.gov.

The following table summarizes the characterization data for a hypothetical metal complex of a hydrazone derivative, illustrating the typical information obtained from these techniques.

| Technique | Observation | Interpretation |

| Elemental Analysis | Consistent with [M(L)₂(X)₂] | Confirms stoichiometry |

| IR Spectroscopy | Shift in ν(C=N) and pyridine ring vibrations | Coordination of azomethine and pyridine nitrogens |

| UV-Visible Spectroscopy | d-d transitions observed | Suggests octahedral geometry |

| Magnetic Susceptibility | Paramagnetic with a magnetic moment of X B.M. | Consistent with a high-spin dⁿ configuration in an octahedral field |

Supramolecular Interactions and Self-Assembly

Beyond the primary coordination bonds, the structure and properties of this compound-based metal complexes are significantly influenced by weaker, non-covalent interactions. These interactions, including hydrogen bonding and π-π stacking, drive the self-assembly of individual complex units into higher-order supramolecular architectures.

Hydrogen bonding plays a crucial role in the solid-state structures of N-heterocyclic compounds and their metal complexes nih.govnih.gov. The hydrazino group of this compound, with its N-H protons, acts as an excellent hydrogen-bond donor. The pyridine nitrogen, the uncoordinated hydrazino nitrogen, and the cyano nitrogen can all act as hydrogen-bond acceptors.

In the solid state, these interactions can lead to the formation of well-defined hydrogen-bonding motifs, such as dimers, chains, and sheets nih.gov. For example, the R²₂(8) graph set notation is a common motif in systems with complementary hydrogen-bond donors and acceptors, forming a robust eight-membered ring researchgate.net. It is plausible that this compound molecules could form such dimers through N-H···N interactions involving the hydrazino group and the pyridine nitrogen of a neighboring molecule.

When coordinated to a metal, the remaining non-coordinated donor and acceptor sites on the ligand can participate in hydrogen bonding with solvent molecules or counter-ions, further stabilizing the crystal lattice nih.gov. The presence of water molecules, for instance, can lead to extensive hydrogen-bonding networks that link the metal complex units into a three-dimensional framework nih.gov.

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions mdpi.com. The this compound ligand, with its multiple functional groups capable of directing intermolecular interactions, is a promising building block for crystal engineering.

The cyanopyridine moiety is a well-established component in the design of co-crystals d-nb.inforesearchgate.net. The cyano group can participate in various non-covalent interactions, including hydrogen bonding and halogen bonding, while the pyridine nitrogen is a reliable hydrogen-bond acceptor. The combination of the hydrazino group's strong hydrogen-bonding capabilities with the versatile interactivity of the cyanopyridine scaffold allows for the construction of a wide range of supramolecular architectures.

One application of crystal engineering with such ligands is in the development of new pharmaceutical co-crystals, where the physicochemical properties of an active pharmaceutical ingredient (API) can be modified by co-crystallizing it with a suitable co-former nih.gov. The predictable hydrogen-bonding patterns of this compound could be exploited to form co-crystals with APIs containing complementary functional groups, potentially improving properties such as solubility and stability.

Furthermore, the ability of this ligand to form coordination polymers and metal-organic frameworks opens up possibilities for creating materials with applications in catalysis, gas storage, and sensing. By carefully selecting the metal ion and reaction conditions, it is possible to control the dimensionality and topology of the resulting framework, thereby tuning its properties for a specific application.

Thermodynamic and Kinetic Aspects of Complexation

The formation of coordination complexes between ligands and metal ions is governed by both thermodynamic and kinetic factors. Thermodynamic stability refers to the extent to which a complex will form and persist under equilibrium conditions, and it is quantified by stability constants (or formation constants). Kinetic stability, on the other hand, pertains to the speed at which a complex is formed and undergoes ligand exchange reactions, which is described by rate constants. A comprehensive understanding of these aspects is crucial for predicting the behavior of ligands like this compound and its derivatives in various chemical and biological systems.

Thermodynamic Stability

The thermodynamic stability of metal complexes is influenced by several factors, including the nature of the metal ion (charge, size, and electron configuration), the properties of the ligand (basicity, number and type of donor atoms, and chelate ring size), and the reaction conditions (solvent, temperature, and ionic strength). The stability of a complex is a measure of the free energy change (ΔG) of the complexation reaction. A more negative ΔG value corresponds to a more stable complex. The free energy change is related to the enthalpy change (ΔH) and entropy change (ΔS) by the equation ΔG = ΔH - TΔS.

Research on analogous systems, such as those involving other substituted pyridines and hydrazones, provides insights into the expected thermodynamic behavior. For instance, studies on the complexation of 2-aminopyridine (B139424) with various transition metal ions have shown that the stability of the resulting complexes generally follows the Irving-Williams series (Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)). This trend is attributed to the decrease in ionic radii and the increase in crystal field stabilization energy across the series.

While specific stability constants for this compound complexes are not extensively documented in publicly available literature, the principles of coordination chemistry suggest that it would form complexes of considerable stability with a range of transition metal ions. The presence of both a soft donor (pyridine nitrogen) and harder donors (hydrazine nitrogens) would allow for versatile coordination behavior with different metal centers.

The table below illustrates typical stability constant data that would be determined for such a system, although it is important to note that these are hypothetical values for illustrative purposes due to the lack of specific experimental data for this compound in the searched literature.

| Metal Ion | log K1 | log K2 | log β2 |

| Co(II) | 4.5 | 3.8 | 8.3 |

| Ni(II) | 5.2 | 4.5 | 9.7 |

| Cu(II) | 7.8 | 6.5 | 14.3 |

| Zn(II) | 4.9 | 4.1 | 9.0 |

Note: These values are illustrative and not based on experimental data for this compound.

Kinetic Aspects

The kinetics of complex formation and dissociation are as important as the thermodynamic stability in determining the utility of a complex. The rate of ligand substitution on a metal ion can vary dramatically, from extremely fast (diffusion-controlled) to exceedingly slow. These rates are influenced by the nature of the metal ion, the entering and leaving ligands, and the reaction mechanism.

For transition metal aqua ions, the rate of water exchange is a key factor in determining the rate of complex formation. Generally, the formation of complexes with ligands like this compound would proceed through a dissociative or interchange mechanism, where the rate-determining step is the dissociation of a coordinated water molecule from the metal's primary coordination sphere.

The formation of Schiff base derivatives of this compound introduces further complexity to the kinetic landscape. The rate of formation of the Schiff base itself, typically through the condensation of the hydrazino group with an aldehyde or ketone, will be pH-dependent. Subsequent complexation of the resulting multidentate ligand can lead to very inert complexes, particularly with kinetically inert metal centers like Cr(III) and Co(III).

Activation parameters, such as the activation enthalpy (ΔH‡) and activation entropy (ΔS‡), provide mechanistic insights into the complexation reactions. A positive ΔS‡ is often indicative of a dissociative mechanism, as the transition state is more disordered than the reactants.

Detailed kinetic studies on this compound and its derivatives would involve techniques such as stopped-flow spectrophotometry to monitor rapid complex formation reactions and isotopic labeling studies to probe ligand exchange mechanisms. The data obtained from such studies would be crucial for applications where the rate of complexation or decomplexation is a critical parameter.

The following table provides an example of the kind of kinetic data that would be sought in such investigations. As with the thermodynamic data, these values are hypothetical due to the absence of specific experimental findings for this compound in the available literature.

Hypothetical Rate Constants for the Formation (k_f) and Dissociation (k_d) of a 1:1 Metal Complex with a Hydrazinopyridine Ligand (L) at 25 °C

| Metal Ion | k_f (M⁻¹s⁻¹) | k_d (s⁻¹) |

| Co(II) | 2 x 10⁵ | 6.3 |

| Ni(II) | 3 x 10⁴ | 0.15 |

| Cu(II) | 5 x 10⁸ | 7.9 x 10⁻⁷ |

| Zn(II) | 1 x 10⁷ | 1.0 |

Note: These values are illustrative and not based on experimental data for this compound.

Applications As Synthetic Precursors and Reagents in Organic Synthesis

Building Block for Complex Heterocyclic Compound Synthesis

The dual reactivity of 2-Hydrazino-6-cyanopyridine allows it to serve as a valuable precursor for a variety of heterocyclic structures. The hydrazine (B178648) moiety can participate in cyclocondensation reactions, while the cyano group can be involved in ring-closing reactions or be chemically transformed.

The reaction of hydrazines with β-dicarbonyl compounds, such as β-ketoesters and β-diketones, is a classical and efficient method for the synthesis of pyrazole (B372694) rings. researchgate.netresearchgate.netnih.gov this compound, containing the essential hydrazine functional group, is a suitable precursor for the synthesis of pyrazolopyridine derivatives. In this reaction, the more nucleophilic nitrogen of the hydrazine group attacks one of the carbonyl carbons of the β-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring fused to the pyridine (B92270) system. researchgate.net The specific regioisomer formed can depend on the reaction conditions and the nature of the substituents on the β-dicarbonyl compound. researchgate.net

| Reactant 1 | Reactant 2 (Example) | Product Class |

| This compound | β-Ketoester (e.g., Ethyl acetoacetate) | Cyanopyridyl-substituted pyrazolone (B3327878) |

| This compound | β-Diketone (e.g., Acetylacetone) | Cyanopyridyl-substituted pyrazole |

The hydrazino group of this compound can be utilized in the synthesis of nitrogen-rich heterocyclic systems like triazines. For instance, condensation of a hydrazino precursor with a suitable dicarbonyl compound or its equivalent can lead to the formation of a six-membered triazine ring. The reactivity of the cyanopyridine moiety provides further opportunities for constructing fused heterocyclic systems.

While many classical quinolone syntheses, such as the Gould-Jacobs reaction, typically start from aniline derivatives, various synthetic routes can involve hydrazine derivatives. mdpi.comnih.gov Hydrazine hydrate (B1144303), for example, is used in certain pathways for the synthesis of quinolone precursors. mdpi.com The utility of this compound as a direct intermediate in major named quinolone syntheses is not as commonly documented, suggesting its application in this area may follow more specialized or multi-step synthetic routes.

Derivatization Agent in Analytical Methodologies

The hydrazino group is highly reactive towards carbonyl compounds (aldehydes and ketones), forming stable hydrazone derivatives. This reaction is exploited in analytical chemistry to "tag" carbonyl-containing analytes, thereby improving their detection and quantification. While research has extensively focused on analogs like 2-hydrazinopyridine (B147025) (HP) and 2-hydrazino-1-methylpyridine (HMP), the principles are directly applicable to this compound. researchgate.netgoogle.com

In High-Performance Liquid Chromatography (HPLC), the polarity and volatility of an analyte affect its retention and separation. Many small carbonyl compounds can be difficult to analyze due to poor retention on common reversed-phase columns. nih.gov Derivatization with a hydrazinopyridine reagent attaches a more hydrophobic and UV-active pyridine tag to the analyte. This modification increases the analyte's retention time, moving it away from the solvent front and improving its separation from other components in a complex mixture. nih.govresearchgate.net

| Analyte Type | Derivatization Reaction | Analytical Benefit |

| Aldehydes, Ketones | Hydrazone formation | Increased retention and improved separation in HPLC |

In metabolomics studies using Liquid Chromatography-Mass Spectrometry (LC-MS), the ability of a molecule to ionize efficiently is crucial for its detection sensitivity. Carbonyl-containing metabolites often exhibit poor ionization in electrospray ionization (ESI) mass spectrometry. Derivatization with a reagent containing a pyridine group acts as a "charge tag". researchgate.netgoogle.com The pyridine nitrogen is basic and readily protonated, conferring a permanent positive charge to the derivative. This significantly enhances the ionization efficiency of the analyte, leading to a much stronger signal in the mass spectrometer and allowing for the detection of low-concentration metabolites that would otherwise be undetectable. researchgate.netgoogle.com This strategy is particularly effective for analyzing low-abundance species in complex biological samples. google.com

| Technique | Purpose of Derivatization | Outcome |

| LC-MS (Metabolomics) | Charge-tagging of carbonyl compounds | Enhanced ionization efficiency and significantly improved detection sensitivity |

Precursor in Fine Chemical and Agrochemical Synthesis

This compound is a versatile bifunctional molecule that serves as a valuable precursor in the synthesis of a variety of heterocyclic compounds, which are core structures in many fine chemicals and agrochemicals. The strategic placement of a nucleophilic hydrazino group and an electrophilic cyano group on the pyridine ring allows for a range of chemical transformations, making it an important building block for creating complex molecular architectures. Its utility is primarily seen in the construction of fused heterocyclic systems, such as pyrazoles and triazines, which are known to exhibit a wide array of biological activities.

The primary application of this compound in this context is its role in cyclocondensation reactions. The hydrazino moiety can react with 1,3-difunctional compounds to form five- or six-membered heterocyclic rings. These reactions are fundamental in building the core scaffolds of many pesticides and herbicides google.com.

Synthesis of Pyrazole Derivatives:

The reaction of hydrazine derivatives with β-dicarbonyl compounds is a classic and efficient method for the synthesis of pyrazoles, a class of compounds frequently found in agrochemicals due to their herbicidal, insecticidal, and fungicidal properties nih.govmdpi.com. This compound can be expected to react readily with various 1,3-diketones or their synthetic equivalents. The reaction proceeds through a cyclocondensation mechanism, where the hydrazine nitrogen atoms act as nucleophiles, attacking the carbonyl carbons of the diketone. This is followed by dehydration to yield the stable aromatic pyrazole ring.

The general scheme for this reaction involves the condensation of the hydrazino group with a 1,3-dicarbonyl compound to form a pyrazole ring attached to the pyridine core.

Table 1: Representative Synthesis of Pyrazole Derivatives from Hydrazine Precursors

| Precursor 1 | Precursor 2 (1,3-Dicarbonyl) | Resulting Pyrazole Derivative | Reaction Type | Reference |

| Hydrazine Derivative | 1,3-Diketone | Polysubstituted Pyrazole | Cyclocondensation | nih.govmdpi.com |

| Hydrazine Derivative | β-Ketoester | Pyrazolone | Cyclocondensation | beilstein-journals.org |

| Hydrazine Derivative | α,β-Unsaturated Ketone | Pyrazoline (oxidized to Pyrazole) | Cyclocondensation/Oxidation | nih.gov |

Synthesis of Fused Triazine and Triazole Systems:

The hydrazino group of this compound is also a key functional group for the synthesis of fused triazine and triazole ring systems. These heterocyclic structures are prevalent in a variety of biologically active molecules, including those with applications in agriculture. For instance, processes for producing 2-pyridylpyridine derivatives, which are important intermediates for medicines and agricultural chemicals, can proceed through a 1,2,4-triazine (B1199460) intermediate google.com. This intermediate is formed by reacting an amidrazone (derived from a cyanopyridine and hydrazine) with glyoxal google.com.

Furthermore, the reaction of hydrazino-containing heterocycles with reagents like cyanogen bromide or by intramolecular cyclization can lead to the formation of fused triazolo systems, such as triazolopyridines rsc.org. These compounds are known to be part of the chemical structure of some herbicides researchgate.net. The preparation of as-triazines from substituted 2-cyanopyridines and hydrazine is also a documented pathway for creating complex heterocyclic systems acs.org.

Table 2: Synthesis of Triazine and Triazole Derivatives from Hydrazine/Cyanopyridine Precursors

| Precursor(s) | Reagent(s) | Resulting Heterocycle | Reaction Type | Reference |

| Cyanopyridine, Hydrazine | Glyoxal | 1,2,4-Triazine | Cyclocondensation | google.com |

| 3-Hydrazino-1,2,4-triazine | Cyanogen Bromide | Triazolotriazine | Cyclization | rsc.org |

| 2-Cyanopyridine (B140075) | Hydrazine | Hydrazidine/as-Triazine | Addition/Cyclization | acs.org |

The reactivity of both the hydrazino and cyano groups makes this compound a potent intermediate for creating diverse molecular libraries of potential agrochemicals for screening and development. The resulting fused heterocyclic compounds are often rigid, planar structures, a common feature in molecules designed to interact with biological targets.

Future Research Directions and Perspectives

Exploration of Novel Reactivity and Selectivity

The dual reactivity of 2-Hydrazino-6-cyanopyridine is a key area for future investigation. The hydrazine (B178648) moiety is a potent nucleophile, readily participating in reactions with electrophiles, while the cyano group can undergo various transformations. Future research could focus on:

Multicomponent Reactions (MCRs): Designing novel one-pot, multi-component reactions where this compound acts as a key building block is a promising avenue. MCRs are highly efficient in generating molecular diversity and complex heterocyclic systems from simple starting materials. ut.ac.irichem.mdbeilstein-journals.orgnih.gov The presence of both nucleophilic (hydrazine) and electrophilic (cyano) centers within the same molecule makes it an ideal candidate for such reactions, potentially leading to the synthesis of novel fused heterocyclic systems like pyrazolo[1,5-a]pyridines or other complex scaffolds.

Regioselective Modifications: A systematic study of the regioselectivity of reactions involving the pyridine (B92270) ring, the hydrazine group, and the cyano group is warranted. By carefully selecting reaction conditions and reagents, it should be possible to selectively functionalize one site over the others, providing access to a wide range of derivatives with well-defined structures. For instance, the hydrazine group can be selectively acylated or condensed with carbonyl compounds, while the cyano group can be hydrolyzed, reduced, or used in cycloaddition reactions.